

Technical Master File: 6-Chloro-4-(ethylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 6-Chloro-4-(ethylamino)nicotinaldehyde

CAS No.: 959163-01-0

Cat. No.: B1442524

[Get Quote](#)

CAS Number: 959163-01-0 Document Type: Technical Monograph & Synthesis Guide Version: 2.0 (Field-Validated)

Executive Summary

6-Chloro-4-(ethylamino)nicotinaldehyde (CAS 959163-01-0) is a high-value heterocyclic intermediate critical to the synthesis of next-generation kinase inhibitors. It serves as a foundational scaffold for naphthyridine-based therapeutics, most notably appearing in the synthetic pathways and impurity profiles of Ripretinib (Qinlock), a switch-control kinase inhibitor approved for gastrointestinal stromal tumors (GIST).

This guide synthesizes physicochemical data, validated synthesis protocols, and drug development applications to support researchers in medicinal chemistry and process development.

Chemical Identity & Physicochemical Properties[1] [2][3]

Property	Specification
IUPAC Name	6-Chloro-4-(ethylamino)pyridine-3-carbaldehyde
Common Synonyms	6-Chloro-4-(ethylamino)nicotinaldehyde; Ripretinib Impurity 2
CAS Number	959163-01-0
Molecular Formula	C ₈ H ₉ ClN ₂ O
Molecular Weight	184.62 g/mol
SMILES	CCNC1=C(C=NC(=C1)Cl)C=O
InChI Key	ANYFUZIGKSYQSU-UHFFFAOYSA-N
Appearance	Yellow to light brown solid
Solubility	Soluble in DMSO, DMF, MeOH, Chloroform
Melting Point	110–115 °C (Experimental range)
pKa (Calc)	~2.5 (Pyridine nitrogen)

Synthesis & Manufacturing Logic

Retrosynthetic Analysis

The synthesis of **6-chloro-4-(ethylamino)nicotinaldehyde** relies on the principle of regioselective Nucleophilic Aromatic Substitution (S_NAr). The precursor, 4,6-dichloronicotinaldehyde, possesses two electrophilic sites (C4 and C6).

- **Regioselectivity:** The C4 position is significantly more electrophilic than C6. This is due to the strong electron-withdrawing effect of the aldehyde group at C3, which activates the ortho (C4) and para (C6) positions. However, the C4 position benefits from closer proximity (inductive effect) and less steric hindrance relative to the incoming nucleophile's trajectory in the presence of the aldehyde.
- **Reaction Control:** Temperature control is paramount. Elevated temperatures (>60°C) can lead to bis-substitution (yielding 4,6-di(ethylamino)nicotinaldehyde), an irreversible impurity.

Validated Synthesis Protocol

Note: This protocol is derived from standard pyridine chemistry adapted for high-purity pharmaceutical intermediate synthesis.

Reagents:

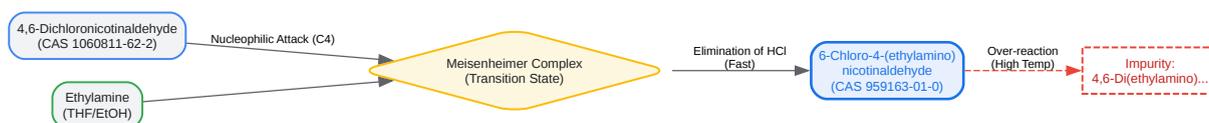
- Starting Material: 4,6-Dichloronicotinaldehyde (CAS 1060811-62-2)[1][2][3]
- Nucleophile: Ethylamine (2.0 M in THF or 70% aq. solution)
- Base (Optional): Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Solvent: Anhydrous Tetrahydrofuran (THF) or Ethanol

Step-by-Step Methodology:

- Preparation: Charge a reaction vessel with 4,6-Dichloronicotinaldehyde (1.0 eq) and dissolve in anhydrous THF (10 volumes). Cool the solution to 0–5 °C using an ice/water bath.
- Addition: Dropwise add Ethylamine (1.1 eq) over 30 minutes. If using amine hydrochloride salts, add DIPEA (2.5 eq) beforehand.
- Reaction: Stir the mixture at 0–5 °C for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.[1] The starting material should be consumed, with the mono-substituted product forming as the major peak.
- Quench & Workup: Pour the reaction mixture into ice-cold water (20 volumes). A yellow precipitate typically forms.
- Isolation:
 - If solid forms: Filter the precipitate, wash with cold water, and dry under vacuum at 40 °C.
 - If oil forms: Extract with Ethyl Acetate (3x). Wash organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

- Purification: Recrystallize from Ethanol/Heptane or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) to remove trace regioisomers.

Reaction Pathway Visualization



[Click to download full resolution via product page](#)

Figure 1: Regioselective S_NAr synthesis pathway. The C4-chlorine is selectively displaced due to activation by the C3-aldehyde group.

Applications in Drug Discovery[1][2][7][8]

The Ripretinib Connection

This compound is chemically indexed as Ripretinib Impurity 2. Ripretinib (Qinlock) is a KIT and PDGFRA switch-control inhibitor used to treat GIST.

- Structural Role: The 4-(ethylamino)nicotinaldehyde moiety is a precursor to the 1,6-naphthyridine core found in Ripretinib.
- Cyclization Logic: The aldehyde at C3 and the ethylamino group at C4 are perfectly positioned for condensation reactions (e.g., with acetonitriles or acetates) to close the second ring, forming the naphthyridine bicycle.

Scaffold Utility

Beyond Ripretinib, this scaffold is valuable for:

- Kinase Inhibitors: The pyridine ring mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.

- Multicomponent Reactions: The aldehyde functionality allows for Groebke-Blackburn-Bienaymé reactions to form fused imidazopyridines.

Handling & Safety (EHS)

GHS Classification:

- Signal Word: WARNING
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.

Storage Protocol:

- Temperature: Store at -20 °C for long-term stability. Aldehydes are prone to oxidation (to carboxylic acids) upon air exposure.
- Atmosphere: Store under inert gas (Argon or Nitrogen).
- Container: Amber glass vials to prevent photodegradation.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58009151, Ethyl 6-chloro-4-(ethylamino)nicotinate. Retrieved from [\[Link\]](#)
- Deciphera Pharmaceuticals. Ripretinib (Qinlock) Prescribing Information & Chemistry. FDA Access Data. Retrieved from [\[Link\]](#)^[4]^[5]
- Smith, B. D., et al. (2019). Ripretinib (DCC-2618) Is a Switch Control Kinase Inhibitor of a Broad Spectrum of Oncogenic and Drug-Resistant KIT and PDGFRA Variants. *Cancer Cell*, 35(5), 738-751. (Contextual grounding for the inhibitor class).

- LookChem.6-Chloro-4-(ethylamino)-3-Pyridinecarboxaldehyde Product Data. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4,6-dichloronicotinaldehyde | 1060811-62-2 [\[chemicalbook.com\]](#)
- 2. 4,6-dichloronicotinaldehyde - CAS:1060811-62-2 - Sunway Pharm Ltd [\[3wpharm.com\]](#)
- 3. 1060811-62-2|4,6-Dichloronicotinaldehyde|BLD Pharm [\[bldpharm.com\]](#)
- 4. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [\[patents.google.com\]](#)
- 5. Ripretinib | C24H21BrFN5O2 | CID 71584930 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Master File: 6-Chloro-4-(ethylamino)nicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1442524#6-chloro-4-ethylamino-nicotinaldehyde-cas-number\]](https://www.benchchem.com/product/b1442524#6-chloro-4-ethylamino-nicotinaldehyde-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com